molecular formula C9H12BrCl2N3 B7886293 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B7886293
M. Wt: 313.02 g/mol
InChI Key: VTVYQVOZWGWYIJ-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride (CAS 1365964-60-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This brominated imidazopyridine derivative is of significant interest for its role in the development of novel therapeutic agents, particularly in the field of infectious diseases. Compounds based on the imidazo[1,2-a]pyridine scaffold have been explored as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a promising target for new antimalarial therapies . Research indicates that such inhibitors can achieve low nanomolar potency against the malaria parasite in vitro . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, also investigated for its antimicrobial properties. Related structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , making this compound a versatile building block for synthesizing new anti-infective agents . Researchers utilize this dihydrochloride salt to optimize pharmacokinetic properties and permeability in lead compound optimization campaigns . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVYQVOZWGWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1A: Chloroacetaldehyde-Mediated Cyclization

Reaction Conditions :

  • Reactants : 2-Amino-5-bromopyridine, 40% chloroacetaldehyde aqueous solution

  • Base : Sodium bicarbonate (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 50–55°C

  • Time : 5–12 hours

  • Yield : 67–72%

Procedure :
The reaction proceeds via nucleophilic attack of the pyridine amine on chloroacetaldehyde, followed by intramolecular cyclization. Post-reaction, the product is extracted with ethyl acetate, dried, and recrystallized using ethyl acetate/hexane (1:1).

Key Data :

ParameterValueSource
Optimal Temperature50–55°C
Base EfficiencyNaHCO₃ > NaOH > Na₂CO₃
Solvent EfficiencyEthanol > Methanol > H₂O

Method 1B: Ethyl Bromopyruvate-Based Cyclization

Reaction Conditions :

  • Reactants : 5-Bromo-2,3-diaminopyridine, ethyl bromopyruvate

  • Base : Sodium bicarbonate

  • Solvent : Ethanol

  • Temperature : Reflux

  • Yield : 60–65%

Procedure :
Ethyl bromopyruvate reacts with diaminopyridine to form the imidazopyridine ring via keto-enol tautomerization and cyclization. This method introduces a carboxylic ester at the 2-position, which can be further functionalized.

Deprotection and Salt Formation

Method 3A: Hydrochloride Salt Preparation

Reaction Conditions :

  • Substrate : 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine

  • Reagent : HCl (gas or 4M in dioxane)

  • Solvent : Diethyl ether

  • Yield : >90%

Procedure :
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum.

Alternative Routes Using Pre-Functionalized Intermediates

Method 4A: Direct Cyclization with Aminoethyl Side Chain

Reaction Conditions :

  • Reactants : 2-Amino-5-bromopyridine, 2-aminoacetaldehyde dimethyl acetal

  • Acid Catalyst : p-TsOH

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 40–45% (theoretical)

Procedure :
The dimethyl acetal undergoes acid-catalyzed cyclization, followed by acetal hydrolysis to yield the ethanamine derivative.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
ChloroacetaldehydeHigh purity, scalableRequires toxic α-haloaldehyde67–72%
Ethyl BromopyruvateIntroduces versatile ester groupMulti-step functionalization60–65%
Reductive AminationDirect amine introductionRequires aldehyde intermediate60–70%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified biological activity.

Key Reagents and Conditions

  • Reagents : Amines (e.g., ethylamine), thiols, or alkoxides.

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

  • Solvents : Dimethylformamide (DMF) or ethanol.

  • Temperature : 80–120°C.

Example Reaction
Reaction with ethylamine yields 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)ethanamine derivatives.

Substrate Reagent Product Yield
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochlorideEthylamine2-(6-Aminoimidazo[1,2-a]pyridin-2-yl)ethanamine68%

Condensation Reactions

The ethanamine side chain participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

Key Reagents and Conditions

  • Reagents : Benzaldehyde, acetone.

  • Catalysts : Acidic (e.g., HCl) or basic conditions.

  • Solvents : Methanol or dichloromethane.

Example Reaction
Condensation with benzaldehyde produces a Schiff base, enhancing the compound’s chelating properties.

Substrate Reagent Product Application
This compoundBenzaldehyde(E)-N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethylidenebenzylamineMetal ion coordination

Oxidation Reactions

The ethanamine group can be oxidized to form carboxylic acid derivatives, altering solubility and reactivity.

Key Reagents and Conditions

  • Reagents : KMnO₄, H₂O₂.

  • Solvents : Aqueous acidic or alkaline media.

  • Temperature : 25–60°C.

Example Reaction
Oxidation with KMnO₄ yields 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a precursor for further functionalization .

Substrate Reagent Product Yield
This compoundKMnO₄2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid72%

Cyclization and Bromination

The compound participates in tandem cyclization-bromination reactions to form complex heterocycles. A study demonstrated that in ethyl acetate with tert-butyl hydroperoxide (TBHP), it undergoes cyclization followed by bromination without requiring a base .

Mechanistic Insight

  • Step 1 : Formation of a pyridinium intermediate via radical pathways.

  • Step 2 : Bromination at the 3-position of the imidazo[1,2-a]pyridine ring .

Reaction Conditions Product Key Observation
Ethyl acetate, TBHP, 80°C, 12 hr3-Bromoimidazo[1,2-a]pyridine derivativeBromine generated in situ enhances yield

Comparative Reactivity Analysis

The bromine atom’s position and the ethanamine group’s flexibility govern reactivity:

Reaction Type Rate Driving Factors
Nucleophilic substitutionHighElectron-deficient bromine site on aromatic ring
CondensationModerateEthylamine’s nucleophilicity
OxidationLowSteric hindrance from the imidazo ring

Scientific Research Applications

Medicinal Chemistry

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows it to function as a ligand for various biological targets.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The imidazo[1,2-a]pyridine framework is known to inhibit certain kinases involved in cancer progression.
    Study ReferenceFindings
    Demonstrated cytotoxic effects on breast cancer cells.
    Inhibition of specific kinase pathways linked to tumor growth.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurological disorders.

  • Potential Antidepressant Effects : Some studies indicate that derivatives of imidazo[1,2-a]pyridine may have antidepressant properties by modulating neurotransmitter systems.
    Study ReferenceFindings
    Showed increased serotonin levels in animal models.
    Suggested efficacy in reducing anxiety-like behaviors.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

  • Bactericidal Effects : Compounds containing the imidazo[1,2-a]pyridine core have been reported to exhibit activity against various bacterial strains.
    Study ReferenceFindings
    Effective against Gram-positive bacteria such as Staphylococcus aureus.
    Inhibitory effects on biofilm formation by pathogenic bacteria.

Case Studies

Several case studies have documented the applications of similar compounds:

  • Case Study on Anticancer Properties :
    • A study evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting the growth of ovarian cancer cells. The results indicated a significant decrease in cell viability and increased apoptosis rates.
  • Neuropharmacological Investigation :
    • Research involving animal models demonstrated that administration of imidazo[1,2-a]pyridine derivatives led to improved cognitive functions and reduced depressive symptoms.
  • Antimicrobial Testing :
    • A series of experiments conducted on various bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, making them potential candidates for new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Ring System Amine Chain Molecular Weight (g/mol) CAS Number Similarity Score Key Properties
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride Br Imidazopyridine Ethylamine 293.47 2279123-84-9 1.00 (Reference) mp 192–193°C; HPLC tR 2.8 min
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride CH₃ Imidazopyridine Ethylamine 257.16 N/A 0.81 Higher polarity (shorter tR)
6-Bromoimidazo[1,2-a]pyridin-2-amine Br Imidazopyridine None 212.04 947248-52-4 0.69 Lacks ethylamine chain
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride H Imidazopyrimidine Methanamine 226.10 1187928-99-9 0.98 Pyrimidine ring; lower stability
2-Bromopyridine Br Pyridine None 158.00 109-04-6 0.45 Simple aromatic scaffold

Substituent Effects

  • Bromo vs. However, the methyl derivative (CAS N/A) exhibits higher solubility due to reduced molecular weight and hydrophobicity .
  • Bromo vs. Chloro/Unsubstituted : Chlorinated analogs (e.g., 6-Chloroimidazo[1,2-a]pyrimidine, similarity 0.69) show lower electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Ring System Modifications

  • Imidazopyridine vs. Imidazopyrimidine : Replacing the pyridine ring with pyrimidine (as in Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) reduces planarity and increases hydrogen-bonding capacity, affecting pharmacokinetic properties .
  • Simplified Scaffolds : 2-Bromopyridine (similarity 0.45) lacks the fused imidazole ring, resulting in diminished pharmacological relevance but serving as a precursor in synthesis .

Amine Chain Variations

  • Ethylamine vs. Methanamine : The ethylamine chain in the reference compound enhances water solubility (via dihydrochloride salt formation) compared to methanamine derivatives (e.g., {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride, similarity 0.98). This modification also increases conformational flexibility, critical for target engagement .

Q & A

What are the recommended synthetic routes for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride, and how can reaction efficiency be optimized?

Basic Research Question
The compound is typically synthesized via cyclocondensation of 6-bromo-2-aminopyridine with α-bromoketones, followed by functionalization of the ethanamine group. Key steps include:

  • Cyclization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Bromination : Optimize stoichiometry of NBS (N-bromosuccinimide) to avoid over-bromination by monitoring intermediates via LC-MS .
  • Salt Formation : Recrystallize the free base with HCl in ethanol/ether mixtures to ensure high-purity dihydrochloride formation .
    Efficiency Metrics : Track reaction progress using HPLC (C18 column, 0.1% TFA/ACN gradient) and compare yields under varying temperatures (80–120°C) .

How can structural ambiguities in spectroscopic data (NMR, XRD) for this compound be resolved?

Advanced Research Question
Contradictions between predicted and observed spectroscopic data often arise from conformational flexibility or crystal packing effects. Methodological solutions include:

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement) to resolve disorder in the imidazo[1,2-a]pyridine core .
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies caused by solvent effects .
  • Dynamic NMR : Perform variable-temperature 13C^13C-NMR to detect rotameric equilibria in the ethanamine side chain .

What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) is critical for modeling:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to predict nucleophilic/electrophilic sites .
  • Solvation Effects : Use CPCM (Conductor-like Polarizable Continuum Model) to simulate aqueous reactivity, particularly for the protonated dihydrochloride form .
  • Docking Studies : Employ AutoDock Vina to assess binding affinity with biological targets (e.g., kinase domains), using partial charges derived from RESP fitting .

How should researchers address discrepancies in biological activity data across different assay systems?

Advanced Research Question
Contradictory IC50_{50} values may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Impurity Profiling : Use UPLC-MS (BEH C18 column, 1.7 µm) to quantify trace impurities (e.g., dehalogenated byproducts) that interfere with activity .
  • Assay Standardization : Normalize data using reference standards (e.g., Betahistine dihydrochloride EP impurities) to control for buffer/pH variability .
  • Meta-Analysis : Apply multivariate regression to correlate activity with physicochemical descriptors (logP, polar surface area) across datasets .

What crystallization conditions yield phase-pure material for structural studies?

Basic Research Question
Phase purity is critical for reproducible pharmacological data. Recommended protocols:

  • Solvent Screening : Test ethanol/water (4:1) or acetonitrile/dichloromethane (3:2) mixtures under slow evaporation to obtain monoclinic crystals (space group P21_1/c) .
  • Thermal Analysis : Perform DSC (10°C/min) to detect polymorph transitions above 150°C, which may indicate hydrate formation .
  • Powder XRD : Compare experimental patterns with Mercury-calculated profiles to confirm absence of undesired phases .

How can the compound’s stability under physiological conditions be evaluated?

Advanced Research Question
Assess hydrolytic and oxidative stability via:

  • Forced Degradation : Expose to 0.1 M HCl (37°C, 24 hr) and analyze degradation products (e.g., imidazo ring-opening) by HRMS .
  • Plasma Stability : Incubate with human plasma (4 hr, 37°C) and quantify intact compound using a validated LC-MS/MS method (LLOQ: 1 ng/mL) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hr) to identify photo-oxidation products .

What strategies validate the compound’s interaction with proposed biological targets?

Advanced Research Question
Combine orthogonal techniques to confirm target engagement:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) at pH 7.4 using immobilized receptor extracellular domains .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization in HEK293 cells treated with 10 µM compound .
  • Cryo-EM : Resolve ligand-bound receptor structures at 3–4 Å resolution to map binding pockets .

How can researchers differentiate between off-target effects and true pharmacological activity?

Advanced Research Question
Employ counter-screening and chemoproteomics:

  • KinomeScan : Profile against 468 kinases at 1 µM to identify off-target inhibition (≥50% activity reduction flagged) .
  • Photoaffinity Labeling : Use a biotinylated analog to pull down interacting proteins from cell lysates, followed by streptavidin-HRP western blot .
  • CRISPR Knockout : Validate target specificity in isogenic cell lines (wild-type vs. gene-edited) using viability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

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